2-Fluoro-3-methylpyridine-4-boronic acid

Übersicht

Beschreibung

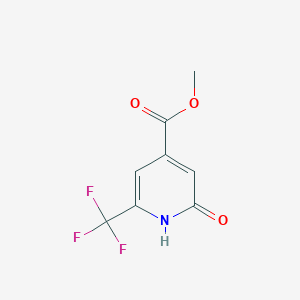

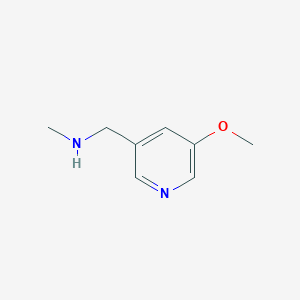

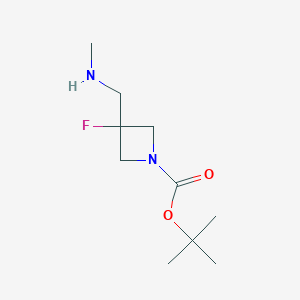

2-Fluoro-3-methylpyridine-4-boronic acid is a heterocyclic boronic acid with a molecular formula of C6H7BFO2 . This compound consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.

Synthesis Analysis

Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylpyridine-4-boronic acid consists of a pyridine ring that is substituted with a boronic acid functional group and a fluorine atom in the 2-position and a methyl group in the 3-position.Chemical Reactions Analysis

2-Fluoro-3-methylpyridine-4-boronic acid, also known as 4-pyridinylboronic acid, is a heterocyclic boronic acid with a molecular formula of C6H7BFO2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-methylpyridine-4-boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 339.1±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.5±3.0 kJ/mol, flash point of 158.9±30.7 °C, and index of refraction of 1.504 .Wissenschaftliche Forschungsanwendungen

-

Precursor to Biologically Active Molecules

- Field : Biochemistry

- Application : “2-Fluoro-3-methylpyridine-4-boronic acid” is used as a precursor to biologically active molecules .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes include the creation of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

-

Heterocyclization with α-Oxocarboxylic Acids

- Field : Organic Chemistry

- Application : “2-Fluoro-3-methylpyridine-4-boronic acid” can be involved in heterocyclization with α-oxocarboxylic acids .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not available in the source .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids, including “2-Fluoro-3-methylpyridine-4-boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these sensing applications were not available in the source .

-

Electrophoresis of Glycated Molecules

- Field : Biochemistry

- Application : Boronic acids, including “2-Fluoro-3-methylpyridine-4-boronic acid”, are used for electrophoresis of glycated molecules .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not available in the source .

-

Controlled Release of Insulin

- Field : Biomedical Engineering

- Application : Boronic acids are employed in polymers for the controlled release of insulin .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not available in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . There is particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . This review focuses on the methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .

Eigenschaften

IUPAC Name |

(2-fluoro-3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDPJNGZUBIPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methylpyridine-4-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)

![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)